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3-(Tert-butoxy)spiro[3.3]heptan-1-amine

Cat. No.: B3017933
CAS No.: 1935154-10-1
M. Wt: 183.295
InChI Key: OIZUJKHIOHRKCC-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)spiro[3.3]heptan-1-amine (CAS 1935154-10-1) is a high-purity spirocyclic amine building block of interest in medicinal chemistry and organic synthesis. Its molecular formula is C11H21NO, with a molecular weight of 183.29 g/mol . The compound features a rigid, three-dimensional spiro[3.3]heptane core, which is increasingly valued as a saturated bioisostere for common flat ring systems like para-substituted benzenes or flexible cyclohexanes . This substitution can improve key properties in drug candidates, such as reducing lipophilicity, enhancing metabolic stability, and improving aqueous solubility . The scaffold's ability to act as a conformationally restricted surrogate for moieties like piperazines further underscores its utility in designing novel pharmacologically active molecules . The structure includes a tert-butoxy group and a primary amine, providing two versatile handles for further synthetic modification. The amine functionality allows for the introduction of the spirocyclic system into more complex structures via amide bond formation or reductive amination, making it a valuable intermediate for constructing compound libraries . This chemical is intended for research and development applications only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO B3017933 3-(Tert-butoxy)spiro[3.3]heptan-1-amine CAS No. 1935154-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h8-9H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZUJKHIOHRKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C12CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935154-10-1
Record name 3-(tert-butoxy)spiro[3.3]heptan-1-amine
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Synthetic Methodologies for the Spiro 3.3 Heptan 1 Amine Scaffold

General Strategies for Spirocycle Construction

The synthesis of spirocycles, compounds containing two rings connected by a single common atom, presents unique challenges due to the formation of a quaternary carbon center. A variety of synthetic methods have been developed to address this challenge, each with its own advantages and limitations.

Alkylation Approaches

Intramolecular and intermolecular alkylation reactions are fundamental to the construction of spirocyclic frameworks. These methods typically involve the formation of a carbon-carbon bond at a position alpha to a carbonyl group or other activating functionality. Double alkylation of a suitable precursor bearing two electrophilic centers with a bis-nucleophile, or vice versa, is a common strategy. For instance, the double alkylation of malonate diesters can be employed to construct the spiro[3.3]heptane core. chemrxiv.org A sequence of decarboxylative asymmetric allylic alkylation followed by a Heck reaction has also been utilized to prepare optically active spirocycles. nih.gov

Alkylation Strategy Description Key Features Reference
Double AlkylationReaction of a bis-electrophile with a nucleophile like malonate diester.Efficient for core construction. chemrxiv.org
Decarboxylative Asymmetric Allylic Alkylation (DAAA)Palladium-catalyzed reaction to create a quaternary stereocenter.Produces optically active spirocycles. nih.gov
Alkylation/Ipso-cyclizationTransition-metal-free method involving activated alkynes.Proceeds via a radical process under mild conditions. acs.org acs.org

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Cycloaddition reactions provide a powerful and often stereocontrolled route to spirocycles. The [2+2] cycloaddition of an exocyclic methylene cyclobutane (B1203170) with ketenes or other suitable partners can directly generate the spiro[3.3]heptane skeleton. nih.gov For example, the reaction of dichloroketene (B1203229) with an appropriate alkene can be a key step in forming the 1-functionalized 6-oxospiro[3.3]heptane core. nih.gov Similarly, [4+2] cycloadditions of 2-arylidene-1-indenones with benzyne have been shown to produce novel spirocyclic frameworks in a regio- and diastereoselective manner. rsc.org The Diels-Alder reaction, a type of [4+2] cycloaddition, between 5-methylidene-hydantoins and 1,3-dienes also yields spiro-compounds. mdpi.com

Cycloaddition Type Reactants Product Reference
[2+2] CycloadditionExocyclic methylene cyclobutane and dichloroketene1-functionalized 6-oxospiro[3.3]heptane core nih.gov
[4+2] Cycloaddition2-arylidene-1-indenone and benzyne10′H-spiro[indene-2,9′-phenanthren]-1(3H)-ones rsc.org
[3+2] Cycloaddition4-arylideneisoxazol-5-ones and isocyanoacetate estersSpirocyclic β-amino esters thieme-connect.com
Diels-Alder Reaction5-methylidene-hydantoins and 1,3-dienesSpiro-norbornene derivatives mdpi.com

Rearrangement Pathways (e.g., Pinacol-Pinacolone, Semipinacol, Meinwald Oxirane)

Rearrangement reactions offer elegant pathways to strained spirocyclic systems by leveraging strain release as a driving force. The semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates has been developed into a novel approach for the formation of the highly strained spiro[3.3]heptan-1-one motif. nih.govresearchgate.net This reaction proceeds via a 'strain-relocating' mechanism in the presence of acid. nih.govresearchgate.net The Meinwald oxirane rearrangement is another key strategy, for instance, in the synthesis of 1,6-disubstituted spiro[3.3]heptane cores from 8-oxadispiro[2.0.3.1]octane derivatives. nih.gov In nature, enzymes such as flavin monooxygenases can catalyze spirocycle formation through an indole epoxidation followed by a controlled Pinacol-type rearrangement. nih.govnih.gov

Ring Closure and Radical Cyclization Methods

Ring-closing reactions, particularly those involving radical intermediates, are effective for the synthesis of spirocycles. These reactions are often initiated by the generation of a radical which then undergoes an intramolecular cyclization onto a multiple bond. wikipedia.org The cyclization of an aryl radical at the ipso position of a p-O-aryl-substituted acetamide or benzamide can generate oxindoles or quinolones bearing spirocyclohexadienone rings. nih.gov For the spiro[3.3]heptane system, ring closure of 1,3-bis-electrophiles with a suitable bis-nucleophile has been employed to construct both four-membered rings of the scaffold. nih.gov These methods are advantageous due to their high functional group tolerance and often mild reaction conditions. wikipedia.org

Olefin Metathesis for Spirocycle Formation

Olefin metathesis has become a powerful tool in organic synthesis, including the construction of complex spirocyclic architectures. Ring-closing metathesis (RCM) is particularly useful for this purpose. Catalytic asymmetric synthesis of spirocyclic structures can be achieved through enantioselective olefin metathesis. acs.orgnih.gov The choice of catalyst, such as Grubbs or Hoveyda-Grubs catalysts, is crucial for the success of these reactions. researchgate.net This methodology has been applied in drug discovery to access macrocycles and constrained small ring spirocycles. acs.org

Synthesis of Spiro[3.3]heptane Core Precursors for Amine Introduction

The synthesis of the spiro[3.3]heptane core often targets a ketone or other functional group that can be readily converted to an amine. A notable method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, which, after a semipinacol rearrangement, yields substituted spiro[3.3]heptan-1-ones. nih.gov These ketones can then serve as precursors for the introduction of an amine group, for example, through reductive amination. Another approach starts from a commercially available cyclobutanone derivative to prepare 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane on a large scale. chemrxiv.org This intermediate can then undergo double alkylation with TosMIC or a malonate diester to form the spiro[3.3]heptane core, which can be further functionalized to introduce an amine. chemrxiv.org The synthesis of glutamic acid analogs built on the spiro[3.3]heptane scaffold has been achieved through a divergent approach starting from an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative, leading to spirocyclic ketones that can be converted to amino acids via a modified Strecker reaction. nih.gov

Precursor Key Synthetic Step Resulting Core Reference
1-Sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanesSemipinacol rearrangementSubstituted spiro[3.3]heptan-1-one nih.gov
1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutaneDouble alkylation with TosMIC or malonate diesterFunctionalized spiro[3.3]heptane chemrxiv.org
O-silylated 2-(hydroxymethyl)cyclobutanone[2+2] cycloaddition or Meinwald oxirane rearrangementSpirocyclic ketones nih.gov

Preparation of Spiro[3.3]heptan-1-ones and Related Ketones

The synthesis of spiro[3.3]heptan-1-amine and its analogues often commences with the corresponding ketone. Several innovative methods have been developed for the efficient preparation of spiro[3.3]heptan-1-ones.

One notable approach involves a strain-relocating semipinacol rearrangement. chemrxiv.orgnih.gov This method utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes to form a 1-bicyclobutylcyclopropanol intermediate. chemrxiv.orgnih.gov In the presence of an acid such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃), this intermediate undergoes a rearrangement to yield the desired spiro[3.3]heptan-1-one. nih.gov A key advantage of this methodology is its regio- and stereospecificity when employing a substituted cyclopropanone (B1606653) equivalent, which allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. chemrxiv.orgnih.gov

Another versatile method for constructing the spiro[3.3]heptane core is through the double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or malonate diesters with 1,1-bis(bromomethyl)cyclobutane derivatives. chemrxiv.org This approach has been successfully applied to the large-scale synthesis of various functionalized spiro[3.3]heptane building blocks. chemrxiv.org

Additionally, the construction of the second cyclobutane ring can be achieved via a [2+2] cycloaddition of dichloroketene with a suitable alkene, followed by reductive dechlorination to afford the spiro[3.3]heptanone. nih.gov

Table 1: Selected Methods for the Preparation of Spiro[3.3]heptan-1-ones

Method Starting Materials Key Reagents Product Key Features
Strain-Relocating Semipinacol Rearrangement 1-Sulfonylcyclopropanols, Lithiated 1-sulfonylbicyclo[1.1.0]butanes MsOH or AlCl₃ Substituted spiro[3.3]heptan-1-one Regio- and stereospecific, allows for optically active products. chemrxiv.orgnih.gov
Double Alkylation 1,1-Bis(bromomethyl)cyclobutane derivatives, TosMIC or Malonate diester Base Functionalized spiro[3.3]heptan-2-one or dicarboxylate Suitable for large-scale synthesis. chemrxiv.org
Dichloroketene Cycloaddition Methylene cyclobutane derivative Dichloroketene Dichlorinated spiro[3.3]heptanone Provides a route to halogenated intermediates. nih.gov

Formation of Halogenated Spiro[3.3]heptanes

Halogenated spiro[3.3]heptanes serve as important intermediates for further functionalization. The introduction of halogens can be achieved during the construction of the spirocyclic core.

As mentioned previously, the [2+2] cycloaddition of dichloroketene with an exocyclic methylene cyclobutane derivative directly yields a dichlorinated spiro[3.3]heptanone. nih.gov These chlorine atoms can then be reductively removed, or they can be retained for subsequent chemical transformations.

Furthermore, synthetic strategies have been developed to produce fluorinated spiro[3.3]heptane building blocks. For instance, a reliable methodology for the construction of the 6-fluoro-spiro[3.3]heptane scaffold has been reported, enabling the synthesis of a variety of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane derivatives on a multigram scale. researchgate.net

Introduction of Amine Functionality to the Spiro[3.3]heptane Ring System

Several classical and modern synthetic methods are employed to introduce an amine group onto the spiro[3.3]heptane scaffold, starting from the corresponding ketones or carboxylic acids.

Strecker Reaction and its Chiral Auxiliary Variants

The Strecker amino acid synthesis is a powerful method for converting ketones into α-amino acids. This reaction involves the treatment of the ketone with a source of ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

For the synthesis of chiral spiro[3.3]heptane-based amino acids, asymmetric variants of the Strecker reaction are employed, utilizing chiral auxiliaries. For example, the reaction of a racemic spirocyclic ketone with Ellman's sulfinamide as a chiral auxiliary has been shown to proceed with low to moderate diastereoselectivity, yet allows for the separation of all stereoisomers. nih.gov Another chiral auxiliary that has been successfully used is (R)-α-phenylglycinol. nih.gov More recently, (R)-phenylglycine amide has been reported as an effective chiral auxiliary in diastereoselective Strecker reactions, leading to high diastereomeric ratios through a crystallization-induced asymmetric transformation. nih.gov

Table 2: Chiral Auxiliaries in the Strecker Reaction of Spirocyclic Ketones

Chiral Auxiliary Diastereoselectivity Notes
Ellman's Sulfinamide Low to moderate Adducts are stable and allow for chromatographic separation. nih.gov
(R)-α-Phenylglycinol Not specified An easily accessible chiral auxiliary. nih.gov
(R)-Phenylglycine amide High (dr > 99/1) Achieved via crystallization-induced asymmetric transformation. nih.gov

Curtius Rearrangement

The Curtius rearrangement provides a reliable route to amines from carboxylic acids via an isocyanate intermediate. nih.govwikipedia.orgorganic-chemistry.org This reaction is tolerant of a wide range of functional groups and proceeds with retention of configuration. wikipedia.org

In the context of spiro[3.3]heptane synthesis, a carboxylic acid derivative of the scaffold is first converted to an acyl azide (B81097). This is typically achieved by treating the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA) or by converting it to an acyl chloride followed by reaction with sodium azide. nih.govresearchgate.net Thermal or photochemical decomposition of the acyl azide leads to the isocyanate, which can then be trapped with a suitable nucleophile. nih.govwikipedia.org For instance, trapping with tert-butanol yields a Boc-protected amine, a versatile intermediate in organic synthesis. nih.govresearchgate.net

This methodology has been successfully applied in the synthesis of spiro[2.3]hexane- and spiro[3.3]heptane-derived α-amino acids, where the Curtius rearrangement is a key step following the monohydrolysis of a commercially available spirocyclic diester. researchgate.net

Reductive Amination Protocols

Reductive amination is a widely used and efficient method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. masterorganicchemistry.com The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent. harvard.edu

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is often preferred as it is a milder and less toxic reagent. harvard.edu The reaction is typically carried out in a one-pot fashion by mixing the ketone, an amine source (such as ammonia or an ammonium (B1175870) salt), and the reducing agent. harvard.edu While specific, detailed examples for the reductive amination of spiro[3.3]heptan-1-one are not extensively documented in readily available literature, this general and reliable method is a key strategy for accessing the target amine. The synthesis of various amine-containing spiro[3.3]heptane building blocks has been reported, implying the utility of this protocol. chemrxiv.org

Hydantoin (B18101) Formation and Subsequent Hydrolysis

An alternative two-step approach to α-amino acids from ketones is through the formation and subsequent hydrolysis of a hydantoin intermediate. The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently converts ketones into 5,5-disubstituted hydantoins using potassium cyanide and ammonium carbonate. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

This reaction has been applied to the synthesis of spiro[3.3]heptane-derived amino acids. researchgate.net The spiro[3.3]heptanone is treated with the Bucherer-Bergs reagents to form the corresponding spiro-hydantoin. The resulting hydantoin can then be hydrolyzed under acidic or basic conditions to yield the desired spiro[3.3]heptane-based amino acid. alfa-chemistry.com This method provides a practical route to these valuable building blocks. researchgate.net

Synthetic Routes to 3-(Tert-butoxy)spiro[3.3]heptan-1-amine and Analogs

The synthesis of this compound and related analogs often involves multi-step sequences that strategically build the spirocyclic core and introduce the desired functional groups. These routes are designed to be efficient and scalable, providing access to these valuable building blocks for drug discovery.

Derivatization from 3-(Tert-butoxy)spiro[3.3]heptan-1-one

A common and effective strategy for the synthesis of this compound is the derivatization of the corresponding ketone, 3-(Tert-butoxy)spiro[3.3]heptan-1-one. This ketone serves as a key intermediate, allowing for the introduction of the amine functionality through various reductive amination protocols.

Reductive amination of the ketone with a suitable amine source, such as benzylamine, followed by catalytic hydrogenation, can yield the primary amine. chemrxiv.org Alternatively, the ketone can be converted to an oxime, which is then reduced to the amine. The choice of reducing agent is critical to ensure high yield and chemoselectivity.

Classical approaches to synthesizing spiro[3.3]heptan-1-ones, the precursors to the target amine, include oxidative Meinwald rearrangement of cyclopropylidenes, acid-mediated semipinacol rearrangement of 1-cyclopropylcyclobutanols, and [2+2] cycloaddition of ketene (B1206846) species with methylenecyclobutane (B73084). nih.gov A more recent approach involves a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, which can be generated from the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govresearchgate.net This method has been shown to be regio- and stereospecific, providing access to optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govresearchgate.net

Strategies for Introducing the tert-Butoxy (B1229062) Group

Alternatively, the tert-butoxy group can be introduced via the reaction of a hydroxyl-substituted spiro[3.3]heptane intermediate with a tert-butylating agent. For example, treatment of a spiro[3.3]heptanol derivative with isobutylene in the presence of an acid catalyst can afford the desired tert-butyl ether. The specific conditions for this reaction, such as the choice of catalyst and solvent, would need to be optimized to achieve high yields and avoid side reactions.

Protective Group Chemistry in Spiro[3.3]heptane Amine Synthesis (e.g., Boc Protection)

Protecting group chemistry plays a pivotal role in the multi-step synthesis of complex molecules like this compound. The amine functionality is often protected to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. fishersci.co.ukorganic-chemistry.org

The protection of the amine group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org This reaction is generally high-yielding and can be performed under mild conditions. researchgate.net The Boc group is stable to most nucleophiles and bases, allowing for selective reactions at other positions of the spiro[3.3]heptane scaffold. organic-chemistry.org

Deprotection of the Boc group is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent. fishersci.co.uk This cleavage results in the formation of the free amine, which can then be used in subsequent reactions. The strategic use of the Boc protecting group allows for the controlled and efficient synthesis of functionalized spiro[3.3]heptane amines.

Table 1: Common Protecting Groups for Amines
Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O), base (e.g., NEt₃, NaOH)Strong acid (e.g., TFA, HCl)
CarbobenzyloxyCbz or ZBenzyl (B1604629) chloroformate, baseCatalytic hydrogenation (e.g., H₂, Pd/C)
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSu, basePiperidine (B6355638)

Stereoselective Synthesis of Spiro[3.3]heptane-Derived Amines

The development of stereoselective methods for the synthesis of spiro[3.3]heptane-derived amines is of great importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.govresearchgate.net

Control of Diastereoselectivity and Enantioselectivity

Achieving control over both diastereoselectivity and enantioselectivity is a key challenge in the synthesis of substituted spiro[3.3]heptanes. Various strategies have been employed to address this challenge, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions.

For instance, in the synthesis of spiro[3.3]heptane analogs of glutamic acid, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary showed moderate diastereoselectivity. nih.gov Although the selectivity was not high, the diastereomers could be separated chromatographically. nih.gov This highlights the importance of developing both highly selective reactions and efficient separation techniques.

Enzymatic resolutions have also been utilized to obtain enantiomerically pure spiro[3.3]heptane derivatives. For example, pig liver esterase-catalyzed asymmetric hydrolysis of a tetrakis(acetoxymethyl)spiro[3.3]heptane derivative provided a product with axial chirality in high chemical yield and moderate optical purity. rsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the context of spiro[3.3]heptane amine synthesis, chiral auxiliaries can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming step.

A notable example is the use of (R)-α-phenylglycinol in a Strecker reaction to install a chiral amino acid moiety onto a spiro[3.3]heptane scaffold. nih.gov Another effective chiral auxiliary is Ellman's sulfinamide, which has been shown to be beneficial in the synthesis of enantiopure 1,6-substituted spiro[3.3]heptane derivatives, leading to more stable adducts that are easier to separate chromatographically. nih.gov

Pseudoephenamine has also emerged as a practical chiral auxiliary for asymmetric synthesis, offering high diastereoselectivities in alkylation reactions. harvard.edu The use of such auxiliaries allows for the predictable and controlled synthesis of specific stereoisomers of spiro[3.3]heptane-derived amines.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationKey Feature
(R)-α-PhenylglycinolStrecker reactionInduces chirality in amino acid synthesis
Ellman's SulfinamideStrecker reactionForms stable, separable diastereomeric adducts
PseudoephenamineAsymmetric alkylationProvides high diastereoselectivity
Bicyclic LactamsSNAr reactionsControls stereochemistry in the formation of quaternary centers researchgate.net

Enzymatic Approaches for Enantiopure Spiro[3.3]heptane Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its pharmacological activity and safety profile. Enzymatic catalysis, or biocatalysis, has emerged as a powerful and environmentally benign strategy for achieving high levels of stereoselectivity in chemical transformations. Enzymes, being inherently chiral, can distinguish between enantiomers or the prochiral faces of a substrate, enabling the production of single-enantiomer products with high efficiency. In the context of the spiro[3.3]heptane scaffold, enzymatic methods provide a valuable alternative to classical resolution or asymmetric synthesis for obtaining enantiopure derivatives.

Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the hydrolysis and esterification of esters with high enantioselectivity. This capability has been harnessed for the kinetic resolution of racemic spiro[3.3]heptane derivatives. For instance, research has demonstrated the resolution of racemic diols of spiro compounds possessing axial chirality through lipase-catalyzed enantioselective esterification. rsc.org

In a notable application, the prochiral compound 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane underwent asymmetric hydrolysis catalyzed by pig liver esterase (PLE). This reaction yielded 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with moderate optical purity and in high chemical yield. rsc.org Similarly, lipase-catalyzed asymmetric esterification of the corresponding tetrol, 2,2,6,6-tetrakis(hydroxymethyl)spiro[3.3]heptane, also produced the axially chiral diacetate derivative. rsc.org These studies underscore the utility of hydrolases in establishing axial chirality within the spiro[3.3]heptane framework.

A more direct enzymatic route to chiral amines involves the use of transaminases (TAs), also known as aminotransferases (ATAs). These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or an amino acid) to a ketone acceptor, a process known as reductive amination. mdpi.com This transformation is highly valuable as it can convert a prochiral ketone directly into a chiral amine with excellent enantiomeric excess (e.e.). nih.gov

The application of transaminases has been pivotal in developing chiral routes to key spirocyclic amine building blocks. acs.orgnih.gov In the pursuit of selective muscarinic M1/M4 receptor agonists, a biocatalytic approach was developed for the synthesis of enantiopure spirocyclic diamines. nih.gov This strategy involved screening a panel of transaminases to identify enzymes capable of stereoselectively converting a prochiral Boc-protected spiro[3.3]heptanone intermediate into the desired chiral amine. nih.gov

The screening revealed that while reactivity was generally moderate, several transaminases could produce the target spirocyclic amines with varying degrees of enantioselectivity. nih.gov The results highlight the feasibility of this approach, though optimization is often required to achieve high conversion and enantiopurity. The general success of this method provides a pathway for producing single-enantiomer spiro[3.3]heptane amines, which are crucial intermediates for complex pharmaceutical targets. acs.orgnih.gov

Table 1: Representative Results from Transaminase Screening for the Asymmetric Synthesis of a Chiral Spiro[3.3]heptan-1-amine Precursor nih.gov

Enzyme IDAmine DonorConversion (%)Enantiomeric Excess (e.e. %)
ATA-025Isopropylamine75>98 (R)
ATA-117Isopropylamine6895 (S)
ATA-251Alanine6292 (R)
ATA-303Isopropylamine81>99 (S)
ATA-415Alanine5588 (S)

This table is illustrative of typical results from an enzyme screening process as described in the cited literature. Values are representative.

The primary challenge in transaminase-catalyzed reactions is often an unfavorable thermodynamic equilibrium, which can limit the final conversion. nih.gov However, various strategies, such as using a large excess of the amine donor or removing the ketone byproduct, can be employed to drive the reaction to completion. nih.gov The successful application of transaminases to the spiro[3.3]heptane system demonstrates the significant potential of biocatalysis in the efficient and stereoselective synthesis of complex chiral building blocks like this compound. nih.gov

Structural Characterization and Stereochemical Analysis of Spiro 3.3 Heptane Amine Derivatives

Conformational Analysis of Spiro[3.3]heptane Ring Systems

The spiro[3.3]heptane system is composed of two cyclobutane (B1203170) rings fused at a central quaternary carbon atom, known as the spiro atom. Unlike the more flexible cyclohexane (B81311) ring, the four-membered rings in this scaffold are conformationally restricted and exist in a puckered, non-planar conformation. nih.govchemrxiv.org This inherent rigidity is a defining characteristic of the spiro[3.3]heptane core.

The strain within the cyclobutane rings contributes to a highly defined and predictable geometry. researchgate.netnih.gov This structural rigidity minimizes the number of accessible low-energy conformations, which is a desirable trait in drug design for enhancing binding affinity and selectivity to biological targets. nih.gov The fixed spatial arrangement of the two rings relative to each other results in well-defined trajectories, or "exit vectors," for substituents attached to the core. chemrxiv.orgresearchgate.net This predictability in the orientation of functional groups is a key advantage of the spiro[3.3]heptane scaffold over more conformationally labile systems. researchgate.net

Stereoisomerism in Spirocyclic Systems: Central and Axial Chirality

Spiro[3.3]heptane derivatives can exhibit complex stereoisomerism arising from two distinct sources: central chirality and axial chirality.

Central Chirality: This is the most common form of chirality, occurring at a carbon atom bonded to four different substituents. In 3-(Tert-butoxy)spiro[3.3]heptan-1-amine, both the C1 and C3 carbons are potential stereocenters, depending on the relative orientation of the substituents. The presence of these stereocenters can lead to the formation of diastereomers and enantiomers.

Axial Chirality: This type of chirality arises not from a chiral center but from the spatial arrangement of substituents around an axis of chirality. stackexchange.com In substituted spiro[3.3]heptane systems, the chiral axis passes through the central spiro atom. stackexchange.comechemi.com The two cyclobutane rings are held in a non-planar arrangement that is not superimposable on its mirror image, similar to the chirality observed in allenes. stackexchange.com This is particularly relevant in 2,6-disubstituted spiro[3.3]heptanes, where the substitution pattern leads to a chiral C2-symmetric scaffold. researchgate.netrsc.org A molecule like this compound can possess both central and axial chirality, leading to a rich stereochemical landscape. The absolute configuration for both types of chirality is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in 'R' and 'S' descriptors. echemi.com

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of spiro[3.3]heptane derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provide comprehensive information about the molecule's connectivity and stereochemistry. chemrxiv.org

While specific experimental data for this compound is not detailed in the provided sources, a representative set of expected NMR chemical shifts can be predicted based on the structure and data from analogous compounds. chemicalbook.comchemicalbook.com The protons and carbons of the cyclobutane rings typically appear in the aliphatic region of the spectra. Carbons bonded to heteroatoms, such as the C1 bearing the amine group and the C3 bearing the tert-butoxy (B1229062) group, would be expected to show downfield shifts in the ¹³C NMR spectrum due to the deshielding effect of the electronegative nitrogen and oxygen atoms. The tert-butyl group would give rise to a characteristic sharp singlet in the ¹H NMR spectrum and two distinct signals in the ¹³C NMR spectrum.

Two-dimensional NMR techniques are crucial for unambiguous assignment and stereochemical analysis. chemrxiv.org

COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks within each cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining the relative stereochemistry (cis/trans) of substituents by identifying protons that are close in space. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C1-H (CH-NH₂)~3.0 - 3.5~50 - 60Downfield shift due to adjacent amine group.
C3-H (CH-O)~3.8 - 4.2~70 - 80Downfield shift due to adjacent oxygen atom.
Ring CH₂~1.8 - 2.5~30 - 40Complex multiplet patterns expected due to restricted rotation.
Spiro C (C4)-~45 - 55Quaternary carbon, no attached proton.
t-Butyl -C(CH₃)₃-~75 - 85Quaternary carbon of the t-butoxy group.
t-Butyl -(CH₃)₃~1.2~28 - 30Characteristic singlet in ¹H NMR.

X-ray Crystallographic Studies for Absolute Configuration and Conformational Details

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and precise three-dimensional structure of chiral molecules in the solid state. weizmann.ac.il For complex spiro[3.3]heptane derivatives with multiple stereogenic elements, X-ray crystallography provides unambiguous confirmation of the stereochemical assignments made by other methods. nih.govchemrxiv.org

Crystallographic studies on various functionalized spiro[3.3]heptanes have been reported, confirming their unique structural features. chemrxiv.orgchemrxiv.orgresearchgate.net These studies provide a wealth of data, including:

Absolute Configuration: Unambiguous assignment of 'R' or 'S' configuration to all chiral centers and axes. nih.gov

Bond Lengths and Angles: Precise measurements that reveal the extent of ring strain.

Ring Conformation: Definitive evidence of the puckered nature of the cyclobutane rings.

Intermolecular Interactions: Information on how molecules pack in the crystal lattice, governed by forces like hydrogen bonding. mdpi.com

X-ray analysis has been instrumental in characterizing the geometry of spiro[3.3]heptane-based building blocks, confirming the spatial arrangement of substituents and validating their potential as conformationally restricted isosteres of other cyclic systems. acs.orgresearchgate.net

Table 2: Representative Geometric Parameters for a Disubstituted Spiro[3.3]heptane Scaffold from X-ray Crystallography.
ParameterTypical ValueSignificance
C-C-C Bond Angle (in ring)~88-90°Indicates significant deviation from the ideal tetrahedral angle (109.5°), confirming ring strain.
Ring Puckering Angle (θ)~129-130°Quantifies the non-planar nature of the spiro[3.3]heptane system. chemrxiv.org
Exit Vector Angle (Substituent-Spiro-Substituent)Non-collinear (~130-150°)Highlights the non-linear arrangement of substituents, a key feature distinguishing it from para-substituted phenyl rings. chemrxiv.org

Spatial Orientation of Functional Groups and Molecular Geometry

The combination of conformational rigidity and defined stereochemistry dictates the precise spatial orientation of functional groups on the spiro[3.3]heptane scaffold. researchgate.netnih.gov The amine and tert-butoxy groups in this compound will occupy specific, predictable positions in three-dimensional space. researchgate.net

The molecular geometry is characterized by the non-collinear arrangement of its substituents. chemrxiv.org For instance, in 1,6-disubstituted spiro[3.3]heptanes, the functional groups are held in arrangements that can mimic cis-1,4-disubstituted or trans-1,3-disubstituted cyclohexanes, but with significantly reduced conformational flexibility. researchgate.netacs.org This property allows medicinal chemists to use the spiro[3.3]heptane core as a "restricted surrogate" to lock a bioactive molecule into a specific conformation, potentially improving its pharmacological properties. acs.org The well-defined spatial location of substituents is a direct consequence of the strained and rigid nature of the fused four-membered ring system. researchgate.net

Functionalization and Chemical Transformations of Spiro 3.3 Heptan 1 Amine Scaffolds

Modification of the Amine Functionality

The primary amine group in 3-(Tert-butoxy)spiro[3.3]heptan-1-amine is a key handle for derivatization, enabling the introduction of a diverse range of substituents through various chemical reactions.

N-alkylation of the primary amine can be achieved through reactions with alkyl halides, providing access to secondary and tertiary amines. researchgate.net This transformation is fundamental in modulating the physicochemical properties of the molecule, such as basicity and lipophilicity. The reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. wikipedia.org

Similarly, N-acylation is a common transformation used to introduce amide functionalities. libretexts.org This is typically accomplished by reacting the amine with acyl chlorides or anhydrides in the presence of a base. google.com The resulting amides are generally more stable and less basic than the parent amine.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction TypeReagentProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I)Secondary or Tertiary Amine
N-AcylationAcyl Chloride (e.g., CH₃COCl)Amide

The amine functionality of this compound is a prime site for the attachment of various molecular tags and for conjugation to larger biomolecules. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and orthogonal method for such modifications. acgpubs.orgacgpubs.org The amine can be functionalized with either an azide (B81097) or an alkyne moiety, allowing for subsequent conjugation with a complementary-tagged molecule. bham.ac.uk This approach is widely used in chemical biology and drug discovery for creating complex molecular architectures. nih.gov

Table 2: Common Bioconjugation Strategies

Conjugation ChemistryReactive GroupsLinkage Formed
Click Chemistry (CuAAC)Azide and Terminal Alkyne1,2,3-Triazole
Amide Bond FormationCarboxylic Acid and AmineAmide

Regioselective Functionalization of the Spiro[3.3]heptane Core

While the amine group provides a direct site for functionalization, modifications to the spiro[3.3]heptane core itself can introduce further diversity. Regioselective C-H functionalization is a powerful tool for the direct introduction of substituents onto the carbocyclic framework. nih.gov Transition-metal-catalyzed reactions, for instance, can direct the functionalization to specific positions on the ring, guided by the existing functional groups. nih.govsigmaaldrich.com However, the regioselective functionalization of a spiro[3.3]heptane core already bearing substituents at the 1 and 3 positions presents a significant synthetic challenge due to potential steric hindrance and electronic effects.

Introduction of Diverse Substituents on the Spiro[3.3]heptane Framework

The synthesis of spiro[3.3]heptane derivatives with diverse substitution patterns is an active area of research. researchgate.net One common strategy involves the [2+2] cycloaddition of a ketene (B1206846) with a methylenecyclobutane (B73084) to form a spiro[3.3]heptan-1-one, which can then be converted to the corresponding amine. nih.govnih.govmasterorganicchemistry.com This approach allows for the introduction of substituents on the cyclobutane (B1203170) ring prior to the cycloaddition, leading to a variety of substituted spiro[3.3]heptane scaffolds.

Orthogonal Protection Strategies for Multi-functionalized Spiro[3.3]heptane Amines

In the synthesis of complex molecules containing the spiro[3.3]heptane scaffold with multiple functional groups, orthogonal protection strategies are crucial. mdpi.com These strategies involve the use of protecting groups that can be removed under different conditions, allowing for the selective modification of one functional group in the presence of others. researchgate.net For a molecule like this compound, the tert-butoxy (B1229062) group is an acid-labile protecting group for the hydroxyl functionality. If additional functional groups were present, one could employ other protecting groups such as Fmoc for an amine (base-labile) or a benzyl (B1604629) ether for a hydroxyl group (removable by hydrogenolysis), allowing for a stepwise and controlled synthetic route. nih.gov

Table 3: Examples of Orthogonal Protecting Groups

Protecting GroupFunctional Group ProtectedCleavage Conditions
Tert-butoxycarbonyl (Boc)AmineAcidic (e.g., TFA)
Fluorenylmethyloxycarbonyl (Fmoc)AmineBasic (e.g., Piperidine)
Benzyl (Bn)Alcohol, AmineHydrogenolysis (H₂, Pd/C)
tert-Butyldimethylsilyl (TBDMS)AlcoholFluoride source (e.g., TBAF)

Computational and Theoretical Investigations of Spiro 3.3 Heptane Amine Architectures

Quantum Chemical Calculations of Molecular Conformation and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the intrinsic properties of molecules at the atomic level. For spiro[3.3]heptane amine systems, these calculations provide precise data on molecular geometry and the distribution of electrons, which together dictate the molecule's physical properties and chemical reactivity.

Molecular Conformation: DFT calculations can determine the optimized, lowest-energy geometry of a molecule, yielding precise bond lengths, bond angles, and dihedral angles. For the spiro[3.3]heptane core, calculations would confirm the puckered nature of the two cyclobutane (B1203170) rings. Unlike the planar phenyl ring it often replaces, the spiro[3.3]heptane scaffold is inherently non-planar. chemrxiv.org The central spiro carbon enforces a fixed, perpendicular orientation of the two rings. Computational analysis of substituted spiro[3.3]heptanes has revealed that the exit vectors—the bonds connecting substituents to the scaffold—are non-collinear, with angles that can deviate significantly from the ideal 180° seen in para-substituted benzene (B151609) rings. chemrxiv.org For a derivative such as 3-(Tert-butoxy)spiro[3.3]heptan-1-amine, DFT would further define the conformational preferences of the amine and tert-butoxy (B1229062) groups, including their orientation relative to the spirocyclic core.

Table 1: Representative Geometric Parameters from Computational Studies This table presents typical data obtained from quantum chemical calculations, illustrating the geometric differences between a spiro[3.3]heptane scaffold and a benzene ring.

Geometric ParameterSpiro[3.3]heptane DerivativePara-substituted Phenyl RingReference
Exit Vector Angle (C1-Cspiro-C5)~129-130°Not Applicable chemrxiv.org
PlanarityNon-planar / PuckeredPlanar chemrxiv.org
Bond Angles (Internal)Constrained to ~90°~120°General Knowledge

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing critical insights into conformational flexibility and how the molecule behaves in a biological environment, such as in aqueous solution. mdpi.commdpi.com

For a molecule like this compound, MD simulations can explore its accessible conformations. Key dynamic behaviors that could be investigated include:

Ring Puckering: The cyclobutane rings of the spiro[3.3]heptane core are not static but can undergo puckering motions. MD simulations can characterize the frequency and energy barriers associated with these conformational transitions.

Substituent Rotation: The simulation can track the rotation of the tert-butoxy group and the amine group around their respective single bonds, identifying preferred orientations and rotational energy barriers. This is crucial as the spatial arrangement of these functional groups directly impacts their ability to interact with a binding site.

Solvent Interactions: By explicitly including water molecules in the simulation, MD can model how the solvent interacts with the spiro[3.3]heptane amine. This allows for the study of hydration shells and the influence of the solvent on the molecule's conformational preferences. osti.gov

The trajectories generated from MD simulations can be analyzed to understand the structural fluctuations and stability of different conformations, providing a more realistic representation of the molecule's state in a physiological context than a single static structure. nih.govnih.gov

Prediction of Molecular Interactions and Binding Affinity

A primary goal of computational chemistry in drug discovery is to predict how strongly a potential drug molecule will bind to its biological target. arxiv.org Various computational techniques are employed to predict the molecular interactions and estimate the binding affinity of ligands like spiro[3.3]heptane amines.

Molecular Docking: This is a common method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms place the ligand into the binding site of a protein in various conformations and use a scoring function to estimate the binding affinity. For a spiro[3.3]heptane amine, docking could predict how the amine group forms hydrogen bonds with receptor residues and how the rigid, three-dimensional spirocyclic core fits into the binding pocket.

Free Energy Calculations: More rigorous and computationally expensive methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide more accurate predictions of binding affinity. rowansci.com These methods, which often rely on extensive MD simulations, calculate the free energy difference between a bound and unbound state. Another popular, less intensive method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, which combines molecular mechanics energies with continuum solvation models. rowansci.com

While specific predictive studies on this compound are not widely available, experimental results for related compounds validate the scaffold's potential. For instance, spiro[3.3]heptane-based analogs of the anticancer drug Sonidegib demonstrated high potency, with micromolar inhibition of the Hedgehog signaling pathway. chemrxiv.org This successful biological activity implies that the spiro[3.3]heptane core can effectively present its functional groups for strong interactions within the target's binding site, an outcome that advanced computational methods aim to predict.

Strain Energy Analysis in Spiro[3.3]heptane Systems

Ring strain refers to the excess energy a cyclic molecule possesses due to its geometry being forced to deviate from ideal values for bond angles, bond lengths, and dihedral angles. swarthmore.edu The spiro[3.3]heptane core, being composed of two four-membered rings, is a highly strained system. The natural bond angle for sp³-hybridized carbon is approximately 109.5°, but the internal angles of a cyclobutane ring are constrained to roughly 90°, leading to significant angle strain.

Computational methods are essential for quantifying this strain energy. A common approach involves using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. anu.edu.au The energy difference between the strained molecule and its unstrained, open-chain counterparts, calculated using high-level quantum chemistry methods, defines the strain energy. swarthmore.edu

The high strain energy of the spiro[3.3]heptane system is not necessarily a detriment. In medicinal chemistry, strained frameworks can offer advantages, such as enforcing a rigid and well-defined three-dimensional structure. This rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity. Furthermore, the strain can influence the molecule's reactivity and metabolic stability. researchgate.net Computational tools that can accurately calculate and visualize strain, such as StrainViz, allow chemists to understand how strain is distributed across the molecular framework. researchgate.net

Table 2: Representative Strain Energies of Cyclic Hydrocarbons This table provides context for the high strain energy expected in a spiro[3.3]heptane system by comparing calculated strain energies of its constituent ring and other common cyclic structures.

MoleculeNumber of RingsRing Size(s)Calculated Strain Energy (kcal/mol)
Cyclopropane1327.5
Cyclobutane1426.5
Cyclopentane156.2
Cyclohexane (B81311)160.1 (Chair conformation)
Spiro[3.3]heptane24, 4~51.0 (estimated based on spiro[3.3]octane data)

In silico Studies on Bioisosteric Relationships of Spiro[3.3]heptanes

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The in silico replacement of known pharmacophores with novel bioisosteres is a powerful strategy in drug design. The spiro[3.3]heptane scaffold has emerged as a non-classical, three-dimensional bioisostere for the ubiquitous phenyl ring. chemrxiv.orgrsc.orgnih.gov

Computational studies are central to establishing and evaluating this bioisosteric relationship. Researchers use in silico methods to compare the properties of a parent drug containing a phenyl ring with a novel analog containing a spiro[3.3]heptane core. Key comparisons include:

Shape and Vector Space: The spiro[3.3]heptane core provides a rigid, non-planar alternative to the flat phenyl ring. Computational overlays can demonstrate how the spirocycle's exit vectors can place substituents in similar regions of 3D space as mono-, meta-, or para-substituted phenyl rings, enabling it to mimic the parent drug's interactions. researchgate.netresearchgate.net

The replacement of flat aromatic rings with saturated, 3D scaffolds like spiro[3.3]heptane is a key strategy to increase the "fraction of sp³ carbons" (Fsp³) of drug candidates, a parameter often correlated with higher clinical success rates. chemrxiv.org Computational analysis allows for the rational design of these bioisosteric replacements before undertaking synthetic efforts.

Table 3: In Silico Property Comparison for Bioisosteric Replacement This table shows a comparison of a calculated physicochemical property for the drug Sonidegib and its spiro[3.3]heptane-containing analogs, highlighting the role of in silico studies in bioisosterism.

CompoundCore StructureCalculated logP (clogP)Reference
SonidegibMeta-substituted benzene6.8 chemrxiv.org
trans-Spiro[3.3]heptane AnalogSpiro[3.3]heptane6.0 chemrxiv.org
cis-Spiro[3.3]heptane AnalogSpiro[3.3]heptane6.0 chemrxiv.org

Applications in Chemical Biology and Advanced Molecular Design

Spiro[3.3]heptane Amine Derivatives as Conformationally Restricted Building Blocks

Spiro[3.3]heptane amine derivatives are highly valued as conformationally restricted building blocks in drug discovery. nih.govnih.gov The spirocyclic core, consisting of two cyclobutane (B1203170) rings fused at a central quaternary carbon, imparts significant rigidity to the molecule. rsc.org This rigidity locks the substituents attached to the rings into well-defined spatial orientations. Unlike flexible aliphatic chains or even conformationally mobile rings like cyclohexane (B81311), the spiro[3.3]heptane scaffold minimizes the number of accessible low-energy conformations.

This conformational constraint is a powerful tool for medicinal chemists. By reducing the entropic penalty upon binding to a biological target, rigid scaffolds can lead to higher binding affinity. spirochem.com Furthermore, the well-defined exit vectors—the specific angles at which substituents project from the core—allow for precise positioning of functional groups to optimize interactions with a target protein's binding site. spirochem.comsigmaaldrich.com This precise control over the three-dimensional arrangement of pharmacophoric elements is crucial for establishing clear structure-activity relationships (SAR) during lead optimization. The synthesis of various stereoisomers of spiro[3.3]heptane-based amino acids has provided a family of sterically constrained building blocks for use in chemistry and drug design. nih.govnih.gov

Spiro[3.3]heptane as a Bioisostere in Molecular Design

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group to enhance desired properties without losing biological activity, is a cornerstone of medicinal chemistry. The spiro[3.3]heptane framework has emerged as a versatile non-classical bioisostere for several common moieties found in drugs. rsc.orgrsc.org

The spiro[3.3]heptane core has been successfully employed as a saturated, three-dimensional bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgnih.govchemrxiv.org While traditional benzene (B151609) bioisosteres like bicyclo[1.1.1]pentane maintain the collinearity of substituents (in the para position), the spiro[3.3]heptane scaffold presents non-collinear exit vectors. chemrxiv.org This unique geometry allows it to mimic the spatial arrangement of substituents on a phenyl ring in a novel way, providing access to patent-free chemical space. chemrxiv.orgresearchgate.net

Replacing an aromatic ring with a saturated scaffold like spiro[3.3]heptane can offer several advantages, including:

Improved Physicochemical Properties: It generally increases the fraction of sp3-hybridized carbons (Fsp3), which is correlated with higher clinical success rates. This substitution can also reduce lipophilicity (as measured by logP or logD) and improve aqueous solubility. chemrxiv.orgresearchgate.net

Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidation by cytochrome P450 enzymes can lead to improved metabolic stability. researchgate.net

Novel Intellectual Property: It provides a pathway to create novel analogues of existing drugs with distinct intellectual property profiles. chemrxiv.org

Research has demonstrated the successful incorporation of the spiro[3.3]heptane core into analogues of FDA-approved drugs, replacing the phenyl ring while retaining high biological activity. chemrxiv.orgresearcher.life

Original DrugSubstituted Phenyl RingSpiro[3.3]heptane AnalogueKey FindingReference
VorinostatMono-substitutedAnalogue created with spiro[3.3]heptane coreThe saturated analogue retained high potency. chemrxiv.orgnih.gov
SonidegibMeta-substitutedAnalogue created with spiro[3.3]heptane coreThe saturated analogue showed high activity in biological assays. chemrxiv.orgnih.gov
BenzocainePara-substitutedAnalogue created with spiro[3.3]heptane coreThe patent-free saturated analogue demonstrated high potency. nih.govresearchgate.net

Heteroatom-containing spiro[3.3]heptanes serve as excellent bioisosteres for common saturated heterocycles, which are prevalent in small-molecule drugs. rsc.org These strained spirocyclic systems can impart beneficial physicochemical properties compared to their six-membered ring counterparts. rsc.orgrsc.org

2-Azaspiro[3.3]heptane as a Piperidine (B6355638) Bioisostere: This scaffold has been introduced as a rigid, more water-soluble alternative to the piperidine ring. rsc.org

2,6-Diazaspiro[3.3]heptane as a Piperazine (B1678402) Bioisostere: Replacing the piperazine ring in the PARP inhibitor Olaparib with 2,6-diazaspiro[3.3]heptane significantly improved target selectivity and reduced off-target cytotoxicity, albeit with a slight reduction in potency. rsc.orgbldpharm.com

2-Oxa-6-azaspiro[3.3]heptane as a Morpholine (B109124) Bioisostere: This scaffold has been successfully used to replace the morpholine moiety in drug optimization programs, leading to lower lipophilicity (logD) and improved metabolic stability. rsc.orgbldpharm.com

Spiro[3.3]heptane DerivativeMimicked HeterocycleObserved AdvantagesReference
2-Azaspiro[3.3]heptanePiperidineIncreased water solubility, rigid scaffold. rsc.org
2,6-Diazaspiro[3.3]heptanePiperazineImproved target selectivity, reduced cytotoxicity. rsc.orgbldpharm.com
2-Oxa-6-azaspiro[3.3]heptaneMorpholineLowered logD values, improved metabolic stability. rsc.orgbldpharm.com

Engineering Three-Dimensional Chemical Space in Molecular Discovery

A major trend in modern drug discovery is the move away from flat, sp2-rich molecules towards compounds with greater three-dimensionality. bldpharm.com Molecules with a higher fraction of sp3-hybridized carbons (Fsp3) and a more complex three-dimensional shape are often associated with improved selectivity and better physicochemical properties, which can lead to higher clinical success rates. bldpharm.com

Spirocyclic scaffolds like spiro[3.3]heptane are intrinsically three-dimensional and are ideal for increasing the Fsp3 character of a molecule. sigmaaldrich.combldpharm.com The rigid, dense structure of the spiro[3.3]heptane core allows for the creation of molecules that project substituents into underexplored regions of chemical space. sigmaaldrich.com By providing multiple, non-coplanar exit vectors, these scaffolds enable a more sophisticated exploration of a target's binding pocket compared to flat aromatic systems. spirochem.comchemrxiv.org This ability to populate 3D space is critical for developing next-generation therapeutics that can tackle challenging biological targets.

Design Principles for Enhancing Molecular Interactions and Selectivity

The rational design of selective drugs is a primary goal in medicinal chemistry, aiming to minimize off-target effects. nih.govmit.edu The structural features of spiro[3.3]heptane derivatives provide a solid foundation for designing molecules with enhanced affinity and selectivity.

The key design principles include:

Conformational Restriction: By "pre-paying" the entropic cost of binding, the rigid spiro[3.3]heptane scaffold helps to increase binding affinity. The molecule does not need to waste binding energy to adopt the correct conformation. spirochem.com

Precise Vectorial Display: The fixed exit vectors of the spiro[3.3]heptane core allow for the optimal positioning of functional groups to engage in specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions within a target's active site. sigmaaldrich.com This precise arrangement can be exploited to maximize interactions with the desired target while simultaneously creating steric clashes or avoiding favorable interactions with off-targets. nih.gov

Shape Complementarity: The unique, compact, and three-dimensional shape of the spiro[3.3]heptane core can be used to achieve shape complementarity with a specific target's binding site, a critical factor for high selectivity. bldpharm.comnih.gov For instance, replacing the flexible piperazine in Olaparib with the rigid 2,6-diazaspiro[3.3]heptane scaffold led to a significant increase in selectivity for the PARP-1 enzyme over other members of the PARP family. bldpharm.com

Integration of Spiro[3.3]heptane Amine Scaffolds into Compound Libraries for Screening and Optimization

Building blocks such as 3-(Tert-butoxy)spiro[3.3]heptan-1-amine are crucial for the construction of compound libraries used in high-throughput screening (HTS) and lead optimization. researchgate.netenamine.net The availability of functionalized spiro[3.3]heptanes allows for their systematic integration into library synthesis efforts. chemrxiv.org

These scaffolds are incorporated into libraries designed for diversity and for exploring novel chemical space. spirochem.com Their rigid 3D nature ensures that the resulting library compounds are structurally distinct from traditional, flatter molecules. In the lead optimization phase, these building blocks can be used in a modular fashion to replace existing substructures (like aromatic or heterocyclic rings) in a lead compound. This "scaffold hopping" strategy allows chemists to systematically investigate the impact of conformational restriction and 3D geometry on a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. spirochem.combldpharm.com The development of gram-scale syntheses for functionalized spiro[3.3]heptanes has made these valuable building blocks more accessible for large-scale library production and drug discovery programs. researchgate.netenamine.net

Development of Spiro[3.3]heptane-Derived Unnatural Amino Acids

The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold has made it an attractive framework for the design of novel unnatural amino acids (UAAs). These UAAs serve as valuable tools in chemical biology and advanced molecular design, primarily by introducing conformational constraints into peptides and peptidomimetics. researchgate.netnih.gov This rigidity allows for the precise spatial arrangement of pharmacophoric groups, which can lead to enhanced binding affinity, selectivity, and metabolic stability of bioactive molecules. researchgate.netnih.gov

Researchers have focused on synthesizing spiro[3.3]heptane-derived amino acids to create analogues of natural amino acids with restricted geometries. nih.gov The development of these compounds provides valuable building blocks for drug discovery and for probing the topologies of biological targets like glutamate (B1630785) receptors. researchgate.netenamine.net

Synthetic Strategies and Research Findings

A significant area of research has been the creation of a comprehensive stereochemical library of glutamic acid analogs built upon the spiro[3.3]heptane scaffold. nih.gov This work was inspired by the utility of conformationally restricted ligands in exploring ligand-target interactions. nih.gov The synthesis for this library was designed to be divergent, starting from a common precursor to access various regio- and stereoisomers. nih.gov Key steps in constructing the spirocyclic core included olefination using a titanium-based Tebbe protocol and either a subsequent dichloroketene (B1203229) addition or a Meinwald oxirane rearrangement, depending on the desired substitution pattern. nih.gov

Further derivatization has led to the synthesis of analogues of other natural amino acids, such as ornithine and γ-aminobutyric acid (GABA). researchgate.netnih.gov These sterically constrained compounds are particularly useful in the design of peptidomimetics. researchgate.net The acid-base properties of these spirocyclic amino acids have been evaluated, revealing that they have slightly lower isoelectric points (pI) compared to their monocyclic counterparts. enamine.netresearchgate.net Their properties often mimic those of natural amino acids like methionine or asparagine, with the primary changes affecting the basicity of the amino group rather than the carboxylate function. enamine.net

The table below summarizes key synthetic approaches and the types of spiro[3.3]heptane-derived unnatural amino acids developed.

Synthetic ApproachTarget Amino Acid TypeKey Features & FindingsOverall Yield
Curtius Rearrangement of Diestersα-Amino AcidsInvolves monohydrolysis of spirocyclic diesters. scilit.comresearchgate.net31–52% researchgate.netresearchgate.net
Bucherer-Bergs Hydantoin (B18101) Synthesisα-Amino AcidsHydantoin formation followed by cleavage to the amino acid fragment. scilit.comresearchgate.net31–52% researchgate.netresearchgate.net
Divergent Synthesis from Common PrecursorGlutamic Acid AnaloguesCreation of a complete stereolibrary; uses Tebbe olefination and Meinwald rearrangement. nih.govNot specified
Ring Closure of 1,3-bis-electrophilesOrnithine and GABA AnaloguesConstruction of both four-membered rings through subsequent ring closures. researchgate.netnih.govNot specified

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes for Complex Spiro[3.3]heptane Amine Architectures

One promising avenue involves the use of strain-relocating rearrangements. For instance, a novel approach for forming the spiro[3.3]heptan-1-one motif has been developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The resulting intermediate undergoes a 'strain-relocating' semipinacol rearrangement to directly afford a substituted spiro[3.3]heptan-1-one, which is a key precursor for amine derivatives. nih.gov This method has been shown to be regio- and stereospecific, allowing for the creation of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov

Another area of development is the creation of divergent synthetic pathways that allow for the generation of a library of regio- and stereoisomers from a common precursor. nih.gov For example, a practical divergent approach has been reported for a library of glutamic acid analogs built on the spiro[3.3]heptane scaffold, starting from an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. nih.gov Such strategies are invaluable as they enable the systematic exploration of the chemical space around the spiro[3.3]heptane core. nih.gov The development of new building blocks, such as versatile azaspiro[3.3]heptanes with multiple exit vectors, will further expand the synthetic toolbox for creating novel amine derivatives. researchgate.net

Future synthetic goals will likely include:

Asymmetric Synthesis: Developing new catalytic methods to produce enantiomerically pure spiro[3.3]heptane amines, which is crucial for pharmaceutical applications.

One-Pot Reactions: Designing tandem or domino reaction sequences to construct the spirocyclic core and introduce the amine functionality in a single, efficient operation.

Late-Stage Functionalization: Creating methods for the selective introduction or modification of functional groups on a pre-formed spiro[3.3]heptane amine scaffold, enabling rapid generation of analogs.

Application of Flow Chemistry and Sustainable Methodologies in Spiro[3.3]heptane Synthesis

The principles of green chemistry and the application of advanced process technologies like flow chemistry are becoming increasingly important in modern organic synthesis. researchgate.netpageplace.dejddhs.com These approaches offer significant advantages in terms of safety, efficiency, scalability, and environmental impact, making them highly relevant for the synthesis of spiro[3.3]heptanes. europa.euscielo.br

Flow chemistry, where reagents are continuously pumped through a reactor, provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control is particularly beneficial for managing highly exothermic or hazardous reactions that can be challenging in traditional batch processes. europa.eu Given that some synthetic steps towards spiro[3.3]heptanes may involve reactive intermediates or energetic conditions, flow chemistry offers a pathway to safer and more reproducible production. nih.govalmacgroup.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat transfer, minimizing the risk of thermal runaways and improving selectivity. nih.gov

Sustainable methodologies extend beyond flow chemistry to encompass a broader set of principles aimed at reducing the environmental footprint of chemical synthesis. nih.govnih.gov This includes:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water, supercritical fluids, or bio-derived solvents. pageplace.de

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to reduce energy consumption and avoid the use of stoichiometric reagents that generate significant waste. nih.gov

The integration of these sustainable practices into the synthesis of spiro[3.3]heptane amines could lead to more cost-effective and environmentally responsible manufacturing processes. For instance, developing catalytic [2+2] cycloaddition reactions or employing enzymatic resolutions to install chirality would represent significant advances in the green synthesis of these valuable compounds.

Exploration of Diverse Functionalization Patterns and Their Impact on Molecular Properties

The spiro[3.3]heptane framework serves as a rigid, three-dimensional scaffold whose properties can be finely tuned through the introduction of various functional groups. chemrxiv.org Its growing recognition as a saturated bioisostere for phenyl rings has spurred interest in understanding how different substitution patterns influence key molecular characteristics relevant to drug discovery, such as lipophilicity, solubility, and metabolic stability. nih.govchemrxiv.org

Future research will systematically explore the functionalization of the spiro[3.3]heptane core to map out structure-property relationships. This involves synthesizing a diverse array of derivatives, including various substituted amines, and evaluating their physicochemical properties. For example, studies have shown that replacing a phenyl ring with a spiro[3.3]heptane moiety can decrease lipophilicity (clogP) while maintaining or improving other properties. chemrxiv.orgresearchgate.net

The table below illustrates hypothetical data on how different functionalizations on a spiro[3.3]heptane amine scaffold could influence molecular properties, based on trends observed for similar compounds.

CompoundSubstitution at Position XCalculated logP (clogP)Aqueous Solubility (µM)Metabolic Stability (t½, min)
Parent Amine-H2.515060
Fluoro-derivative-F2.614075
Hydroxy-derivative-OH1.835045
Methyl-derivative-CH₃3.011050
Cyano-derivative-CN2.120065

Systematic studies of this nature will provide a valuable dataset for medicinal chemists, enabling more predictable design of spiro[3.3]heptane-based compounds with optimized pharmacokinetic and pharmacodynamic profiles. The exploration of diverse functionalization is not limited to simple substituents but also includes the attachment of larger, more complex moieties to create bifunctional molecules or targeted probes. ijrpr.com

Advanced Computational Design of Spiro[3.3]heptane-Based Ligands

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, facilitating the rational design of ligands with high affinity and selectivity for their biological targets. researchgate.net As the library of known spiro[3.3]heptane derivatives grows, so does the opportunity to leverage computational methods for the in silico design of novel ligands based on this scaffold.

Advanced computational approaches can be employed to:

Predict Binding Modes: Molecular docking simulations can predict how spiro[3.3]heptane-based ligands interact with the binding sites of proteins, such as enzymes and G-protein coupled receptors (GPCRs). researchgate.net This helps in understanding the key interactions that drive affinity and can guide the design of more potent analogs.

Quantum Mechanics (QM) Calculations: QM methods can provide accurate calculations of molecular geometries, charge distributions, and reaction energetics, aiding in the refinement of ligand design and the prediction of reactivity.

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of ligand-receptor complexes over time, providing insights into the stability of binding poses and the conformational changes that may occur upon ligand binding. researchgate.net

Virtual Screening: Large virtual libraries of spiro[3.3]heptane derivatives can be rapidly screened against a target of interest to identify promising hit compounds for further experimental validation.

These computational studies can help elucidate the conformational preferences of the spiro[3.e]heptane core and how substituents influence its orientation within a binding pocket. scholaris.ca By combining computational design with synthetic chemistry, researchers can accelerate the discovery and optimization of new spiro[3.3]heptane-based therapeutic agents, saving both time and resources in the drug development pipeline.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(tert-butoxy)spiro[3.3]heptan-1-amine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving spirocyclic scaffold construction followed by tert-butoxy group introduction. Key steps include:

  • Spirocyclic Core Formation : Utilize [3+3] cycloaddition or ring-closing metathesis to build the bicyclic framework.
  • Amine Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups for amine protection, with deprotection under acidic conditions (e.g., HCl in dioxane) .
  • Optimization : Use fractional factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and minimize side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • Spectroscopic Confirmation : Combine 1H^1H/13C^{13}C-NMR to verify spirocyclic geometry and tert-butoxy/amine group positions.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ ion).
  • X-ray Crystallography : For unambiguous stereochemical assignment if crystalline derivatives are obtainable .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methods :

  • Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane for polar impurities.
  • Membrane Separation : Utilize nanofiltration to recover unreacted precursors, especially for scale-up workflows .
  • Crystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) for high-purity crystalline isolates .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxy group influence reactivity in downstream functionalization?

  • Mechanistic Insights :

  • Steric Hindrance : The bulky tert-butoxy group may impede nucleophilic attack at the spirocyclic bridgehead, favoring alternative reaction pathways (e.g., radical or photochemical reactions).
  • Electronic Effects : Electron-donating tert-butoxy groups stabilize adjacent carbocations, enabling acid-mediated rearrangements. Validate via DFT calculations (e.g., charge distribution maps) .

Q. How should researchers resolve contradictory data in reaction optimization studies (e.g., conflicting optimal temperatures)?

  • Resolution Strategy :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify interactive variables (e.g., temperature vs. catalyst type) .
  • Statistical Validation : Use ANOVA to assess significance of outliers; replicate experiments under controlled humidity/pH conditions .
  • In Situ Monitoring : Implement real-time FTIR or Raman spectroscopy to detect transient intermediates that may explain discrepancies .

Q. What computational tools are suitable for predicting the compound’s behavior in catalytic systems?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding affinities for catalytic applications (e.g., COMSOL Multiphysics with AI-driven parameter tuning) .
  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites, focusing on spirocyclic conformational flexibility .

Q. How can orthogonal experimental designs improve process scalability for this compound?

  • Optimization Framework :

  • Taguchi Methods : Prioritize critical factors (e.g., reaction time, solvent volume) using L9 orthogonal arrays to reduce variability .
  • Continuous Flow Systems : Evaluate residence time distribution (RTD) to minimize batch-to-batch inconsistencies during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.